molecular formula C18H19FN2O2 B3018390 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide CAS No. 1796970-75-6

3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide

Cat. No.: B3018390
CAS No.: 1796970-75-6
M. Wt: 314.36
InChI Key: WREWEQAFRXHOSZ-UHFFFAOYSA-N
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Description

3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides This compound is characterized by the presence of a fluorine atom, a methoxypyrrolidine group, and a benzamide moiety

Scientific Research Applications

3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide: Characterized by the presence of a fluorine atom and methoxypyrrolidine group.

    3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide: Similar structure but with an acetamide moiety instead of benzamide.

    3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propionamide: Similar structure but with a propionamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-23-17-9-10-21(12-17)16-7-5-15(6-8-16)20-18(22)13-3-2-4-14(19)11-13/h2-8,11,17H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREWEQAFRXHOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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